molecular formula C21H30O4 B1669441 Corticosterone CAS No. 50-22-6

Corticosterone

Cat. No.: B1669441
CAS No.: 50-22-6
M. Wt: 346.5 g/mol
InChI Key: OMFXVFTZEKFJBZ-HJTSIMOOSA-N
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Mechanism of Action

Target of Action

Corticosterone, a 21-carbon steroid hormone, is a corticosteroid type produced in the cortex of the adrenal glands . It primarily targets the Corticosteroid 11-beta-dehydrogenase isozyme 1 , Nuclear receptor coactivator 1 , and the Mineralocorticoid receptor . These targets play a significant role in the regulation of energy, immune reactions, and stress responses .

Mode of Action

This compound interacts with its targets by binding to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells . This interaction results in changes in the body’s energy regulation, immune responses, and stress responses .

Biochemical Pathways

This compound is involved in the steroidogenesis pathway, which is the biosynthetic process by which cholesterol is converted into steroids . Once pregnenolone is produced from cholesterol, it may undergo 17α-hydroxylation to 17OH-pregnenolone that ultimately leads in the adrenal cortex to the synthesis of aldosterone and cortisol . This compound is the precursor molecule to the mineralocorticoid aldosterone, one of the major homeostatic modulators of sodium and potassium levels in vivo .

Pharmacokinetics

It is known that the compound has modest but significant activities as a mineralocorticoid and a glucocorticoid .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It is involved in the regulation of energy, immune reactions, and stress responses . It inhibits protein synthesis and degrades proteins . For instance, birds with increased levels of this compound have slower feather growth during their molting period and an extended period of poor flight .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, UV-B stimulation on the skins of certain amphibians seems to cause the internal generation of this compound in that species . Furthermore, corticosteroids are the main humoral mediators of stress, and their increased secretion in response to adverse stimuli normally results in a cascade of physiological and behavioral homeostatic mechanisms that allow survival and the activation of defense mechanisms against future insults .

Biochemical Analysis

Biochemical Properties

Corticosterone plays a significant role in biochemical reactions. It is involved in the regulation of energy, immune reactions, and stress responses . It has weak glucocorticoid and mineralocorticoid potencies in humans and is important mainly as an intermediate in the steroidogenic pathway from pregnenolone to aldosterone . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce neuronal cell death and diminish neurogenesis in the hippocampal region .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted to aldosterone by aldosterone synthase, found only in the mitochondria of glomerulosa cells .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound can increase fat-mass and decrease lean-mass in a dose-dependent manner . It can also impair insulin tolerance in a dose-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of this compound result in rapid and dramatic increases in weight gain, increased adiposity, elevated plasma leptin, insulin and triglyceride levels, hyperphagia, and decreased home-cage locomotion .

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of cortisol and aldosterone occurs primarily in the adrenal cortex and is processed by a series of enzymatic reactions that convert cholesterol into cortisol and aldosterone . Enzymes include CYP11A1, 3β-hydroxysteroid dehydrogenase 2, CYP11B1, CYP11B2, CYP17A1, and 21-hydroxylase .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It has been shown that this compound does not majorly regulate the access of cortisol and this compound to the choroid plexus or pituitary gland .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. It is known that corticosteroids are small, lipophilic molecules that are derived from cholesterol . Their physical properties facilitate their passage across the blood-brain barrier where they act to maintain brain structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: Corticosterone can be synthesized through various chemical routes. One common method involves the hydroxylation of progesterone at the 11β and 21 positions . This process typically requires specific catalysts and controlled reaction conditions to ensure the correct hydroxylation.

Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. Specific strains of microorganisms, such as fungi, are used to hydroxylate progesterone to produce this compound . This method is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Corticosterone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce this compound.

    Substitution: Various nucleophiles can be used to substitute functional groups on the this compound molecule.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of 11-dehydrothis compound .

Scientific Research Applications

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFXVFTZEKFJBZ-HJTSIMOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022474
Record name Corticosterone
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Corticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001547
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Solubility

0.199 mg/mL
Record name Corticosterone
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CAS No.

50-22-6
Record name Corticosterone
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Record name Corticosterone
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Record name CORTICOSTERONE
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Record name Corticosterone
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Record name CORTICOSTERONE
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Record name Corticosterone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Melting Point

179 °C
Record name Corticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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